molecular formula C13H6F4O2 B5082469 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid

Cat. No.: B5082469
M. Wt: 270.18 g/mol
InChI Key: MVFMACFGAIIUBH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H6F4O2. It is a derivative of biphenyl, where four hydrogen atoms are replaced by fluorine atoms at positions 2, 3, 5, and 6, and a carboxylic acid group is attached at position 4. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid typically involves the following steps:

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex biphenyl structures.

Scientific Research Applications

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid involves its interaction with molecular targets through its fluorinated biphenyl structure. The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoroterephthalic acid: Similar in structure but with carboxylic acid groups at positions 1 and 4.

    2,3,5,6-Tetrafluorobenzene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid is unique due to the combination of multiple fluorine atoms and a carboxylic acid group, which imparts distinct chemical properties. This combination enhances its reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMACFGAIIUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid methyl ester (20 g, 70.4 mmol) in tetrahydrofuran (350 mL) was added an aq, solution of 5 N sodium hydroxide (150 mL). The reaction mixture refluxed with stirring for 4 hours. Progress of the reaction was monitored by TLC. The reaction mixture was then concentrated and the resulting residue was cooled to 10° C. and acidified with an aq. Solution of 50% HCl. The formed precipitate was filtered, washed thoroughly with water and dried to obtain title compound as colorless solid (17 g, 89.4%).
Name
2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
89.4%

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